N-methyl-5-sulfanylpentanamide
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Overview
Description
N-methyl-5-sulfanylpentanamide is an organosulfur compound characterized by the presence of a sulfanyl group attached to a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-5-sulfanylpentanamide typically involves the reaction of 5-sulfanylpentanoic acid with N-methylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride, to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yield. The process involves the continuous addition of 5-sulfanylpentanoic acid and N-methylamine into the reactor, with the product being continuously extracted and purified.
Chemical Reactions Analysis
Types of Reactions: N-methyl-5-sulfanylpentanamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: N-methyl-5-aminopentane.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-5-sulfanylpentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-5-sulfanylpentanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Sulfenamides: These compounds also contain a sulfur-nitrogen bond and are used in similar applications.
Sulfinamides: These are oxidized derivatives of sulfenamides and have similar chemical properties.
Sulfonamides: These compounds contain a sulfonyl group and are widely used as antibiotics.
Uniqueness: N-methyl-5-sulfanylpentanamide is unique due to the presence of both a sulfanyl group and an amide group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2763760-23-0 |
---|---|
Molecular Formula |
C6H13NOS |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
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